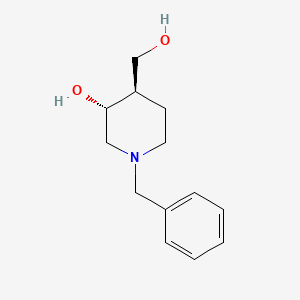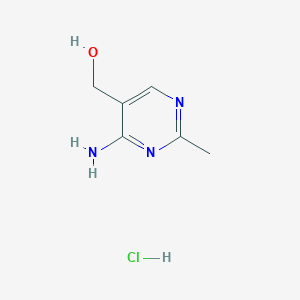
(4-Amino-2-methylpyrimidin-5-yl)methanol hydrochloride
概要
説明
“(4-Amino-2-methylpyrimidin-5-yl)methanol hydrochloride” is a chemical compound with the CAS Number: 73-67-6 . It has a molecular weight of 139.16 and its IUPAC name is (4-amino-2-methyl-5-pyrimidinyl)methanol . It is also known as Toxopyrimidine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9N3O/c1-4-8-2-5(3-10)6(7)9-4/h2,10H,3H2,1H3,(H2,7,8,9) . This indicates that the compound has a pyrimidine ring with an amino group and a methyl group attached to it.Physical and Chemical Properties Analysis
The compound has a molecular weight of 139.16 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed .科学的研究の応用
Crystal Structure Analysis
A study conducted by Cramer et al. (1997) involved the reflux of thiamin, which contains (4-Amino-2-methylpyrimidin-5-yl)methanol, in methanol to produce single crystals of a compound useful in crystallography. This compound crystallizes in the rhombohedral space group and its crystal structure can be determined through independent reflections (Cramer et al., 1997).
Synthesis of Pyrimidine Derivatives
Albericio, Kates, and Eritija (2001) describe a method to synthesize 2-amino-4-mercapto-6-methylpyrimidine, which is closely related to (4-Amino-2-methylpyrimidin-5-yl)methanol. This process involves treating commercially available 2-amino-4-chloro-6-methylpyrimidine with specific reagents (Albericio et al., 2001).
Intermediate for Anticancer Drugs
Guo Lei-ming (2012) explored the synthesis of 4,6-Dichloro-2-methylpyrimidine, an important intermediate for the synthetic anticancer drug dasatinib. The synthesis involves a cyclization and chlorination process starting from acetamidine hydrochloride (Guo Lei-ming, 2012).
Interaction with Glycine Esters
Zinchenko et al. (2018) studied the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters, resulting in the formation of previously unknown derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine, which may have potential biological activity (Zinchenko et al., 2018).
Amino Acid Ester Synthesis
Li and Sha (2008) reported a method for preparing amino acid methyl ester hydrochlorides, which can potentially involve (4-Amino-2-methylpyrimidin-5-yl)methanol as a reactant. This process uses methanol in the presence of trimethylchlorosilane (Li & Sha, 2008).
HIV and Kinesin Eg5 Inhibitors
A study by Al-Masoudi et al. (2014) focused on the synthesis of pyrimidine derivatives as potential inhibitors of HIV and kinesin Eg5. These derivatives, including 4-amino-5-((4-chlorophenyl)diazenyl)-6-(alkylamino)-1-methylpyrimidin-2-one, show moderate inhibition properties (Al-Masoudi et al., 2014).
作用機序
Target of Action
The primary target of (4-Amino-2-methylpyrimidin-5-yl)methanol hydrochloride is Thiaminase-2 , an enzyme found in Bacillus subtilis . Another target is Hydroxymethylpyrimidine/phosphomethylpyrimidine kinase in Salmonella typhimurium . These enzymes play crucial roles in the metabolism of thiamine compounds.
Mode of Action
This compound catalyzes an amino-pyrimidine hydrolysis reaction at the C5’ of the pyrimidine moiety of thiamine compounds . This reaction is a part of a thiamine salvage pathway, which is essential for the recycling of thiamine in the body.
Biochemical Pathways
The compound affects the thiamine salvage pathway , which is responsible for the recycling of thiamine in the body . The downstream effects of this pathway include the production of thiamine pyrophosphate, a crucial cofactor in various enzymatic reactions.
Pharmacokinetics
It is known that the compound has a molecular weight of 13916 , which may influence its absorption and distribution in the body
Result of Action
The result of the compound’s action is the hydrolysis of the pyrimidine moiety of thiamine compounds, leading to the production of thiamine pyrophosphate . This molecule is a vital cofactor in various enzymatic reactions, contributing to numerous biochemical processes in the body.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(4-amino-2-methylpyrimidin-5-yl)methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.ClH/c1-4-8-2-5(3-10)6(7)9-4;/h2,10H,3H2,1H3,(H2,7,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFUKTMKBFWDRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzyl N-[(2R)-2-hydroxypropyl]carbamate](/img/structure/B3097292.png)
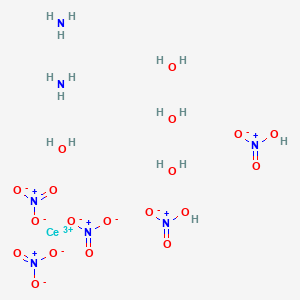


![2-[(3-Methylphenyl)carbamoylamino]propanoic acid](/img/structure/B3097322.png)
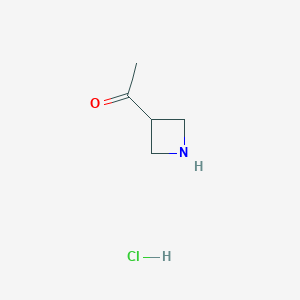

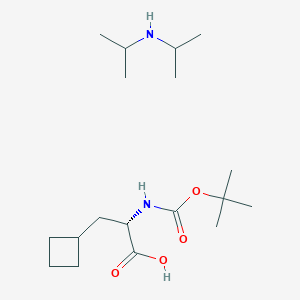
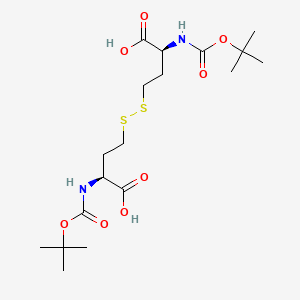
![2-{3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride](/img/structure/B3097342.png)
![[(4-Methylphenyl)ethynyl]boronic acid, bis(isopropyl) ester](/img/structure/B3097346.png)

